molecular formula C7H12O3 B3028695 2-Hydroxypropyl methacrylate CAS No. 27813-02-1

2-Hydroxypropyl methacrylate

Cat. No.: B3028695
CAS No.: 27813-02-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
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Description

2-Hydroxypropyl methacrylate is an ester of methacrylic acid and is widely used as a raw material component in the synthesis of polymers. It is a clear, colorless liquid with a light unpleasant odor and has the molecular formula C7H12O3 . This compound is known for its high reactivity and ability to form homopolymers and copolymers .

Mechanism of Action

Target of Action

2-Hydroxypropyl methacrylate (HPMA) is a methacrylic monomer . It primarily targets the central nervous system and eyes . It is used in various industries, especially for textile coatings and dressings . It is also used in the production of acrylic polyols for automotive components, refurbishment coatings, and industrial coatings .

Mode of Action

HPMA interacts with its targets through a process known as polymerization . Under UV irradiation, the curable system instantaneously forms a cross-linking network and turns from liquid to solid within a fraction of a second . The curing system consists of three primary components: a photoinitiator (PI), a photosensitive resin (an oligomer or a prepolymer), and a diluent (an active monomer) .

Biochemical Pathways

HPMA affects the biochemical pathways involved in the synthesis of polymers and copolymers . It is used in the preparation of solid and emulsion polymers, acrylic dispersions in combination with other (meth)acrylates . It is also used as a comonomer in styrene-based unsaturated polyesters, PMMA-based acrylic resins, and vinyl ester formulations .

Pharmacokinetics

The pharmacokinetics of HPMA involves its distribution and elimination. It has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . Methacrylates are detoxified predominantly by conjugation with glutathione by the Michael addition reaction or glutathione-S-transferase .

Result of Action

The action of HPMA results in the formation of polymers with various properties. As the content of HIH increased, the viscosity of the prepolymers increased slightly. In addition, the gel content, solvent resistance, Shore hardness, Young’s modulus, and the tensile strength of the cured films increased, whereas the elongation at break decreased gradually .

Action Environment

The action of HPMA is influenced by environmental factors such as temperature and light. It polymerizes gradually at room temperature; at elevated temperatures, polymerization may occur rapidly enough to generate heat and pressure . Under UV irradiation, the curable system instantaneously forms a cross-linking network .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl methacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl methacrylate (2-HEMA)
  • Ethyleneglycol dimethacrylate (EGDMA)
  • Methyl methacrylate (MMA)
  • Ethyl methacrylate (EMA)
  • Triethyleneglycol dimethacrylate (TREGDMA)
  • Tetrahydrofurfuryl methacrylate (THFMA)

Uniqueness

2-Hydroxypropyl methacrylate is unique due to its high reactivity and ability to form both homopolymers and copolymers. It also has a hydrophobic hydroxy group, which makes it particularly useful in the manufacture of sealants and coatings . Its versatility in polymerization and compatibility with a wide range of monomers make it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3
Source PubChem
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InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(=C)C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
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Related CAS

25703-79-1
Record name Poly(2-hydroxypropyl methacrylate)
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DSSTOX Substance ID

DTXSID1029629
Record name 2-Hydroxypropyl 2-methylacrylate
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Molecular Weight

144.17 g/mol
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Physical Description

Crystals or white crystalline solid. (NTP, 1992), Liquid
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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CAS No.

25703-79-1, 923-26-2
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Record name 2-hydroxypropyl methacrylate
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Record name 2-HYDROXYPROPYL METHACRYLATE
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Melting Point

430 to 433 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Hydroxypropyl methacrylate?

A1: The molecular formula of 2-HPMA is C7H12O3, and its molecular weight is 144.17 g/mol.

Q2: How can I confirm the presence of this compound in a sample using spectroscopic techniques?

A2: Several spectroscopic techniques can be used to characterize 2-HPMA:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify characteristic functional groups such as the hydroxyl group (O-H stretch) and the carbonyl group (C=O stretch) present in 2-HPMA. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the structure and environment of different protons and carbon atoms in the 2-HPMA molecule. [, , , , , , ]

Q3: Is this compound compatible with other monomers in polymerization reactions?

A3: Yes, 2-HPMA exhibits good compatibility with various monomers in copolymerization reactions. Studies have shown successful copolymerization with monomers like styrene, acrylamide, butyl acrylate, ethyl acrylate, and others. [, , , , , , , ]

Q4: How stable are this compound-based polymers under different environmental conditions?

A4: The stability of 2-HPMA-based polymers depends on factors like copolymer composition, crosslinking density, and environmental conditions. Thermal stability has been investigated using thermogravimetric analysis (TGA) to understand the degradation behavior of these polymers. [, , , ]

Q5: What are the applications of this compound-based materials in drug delivery?

A5: 2-HPMA is utilized in synthesizing hydrogels and nanoparticles for controlled drug release. Its biocompatibility makes it suitable for biomedical applications. For instance, pH-responsive nanoparticles incorporating 2-HPMA have demonstrated controlled doxorubicin release in acidic tumor environments []. Thermoresponsive poly(this compound) nanoparticles modified with fucose have also been explored for targeted drug delivery. []

Q6: Can this compound be used to modify the surface properties of materials?

A6: Yes, 2-HPMA can be grafted onto various materials to modify their surface properties. For example, grafting 2-HPMA onto silk fabric using horseradish peroxidase (HRP) biocatalyzed ATRP enhanced its crease resistance. [] It has also been used to modify TiO2 nanoparticles for selective adsorption and degradation of dyes. []

Q7: How can I control the size of nanoparticles synthesized using this compound?

A7: The size of 2-HPMA based nanoparticles can be controlled by adjusting parameters like:

  • Monomer concentration: Higher monomer concentrations often lead to larger particles. [, ]
  • Stabilizer concentration: Increasing the concentration of stabilizers like poly(N-vinylpyrrolidone) [PVP] can result in smaller particles. [, ]
  • Degree of polymerization: Longer polymer chains often lead to larger particles. [, , ]

Q8: How does cross-linking affect the properties of this compound-based materials?

A8: Cross-linking significantly influences the mechanical properties, swelling behavior, and stability of 2-HPMA-based hydrogels. Increasing the crosslinking density generally results in stiffer gels with lower swelling ratios. [, ]

Q9: Has this compound been studied for environmental applications?

A9: Yes, 2-HPMA-based materials have shown potential in environmental applications. For example, poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) microspheres modified with octadecylamine have been investigated as stationary phases in reversed-phase chromatography for separating pollutants. []

Q10: What are the potential advantages of using this compound in solid dye lasers?

A10: 2-HPMA, when copolymerized with methyl methacrylate (MMA), shows promise in enhancing the performance of solid dye lasers. These copolymers exhibit higher damage thresholds and improved photostability compared to PMMA, resulting in increased slope efficiency and longer useful lifetimes. [, ]

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